molecular formula C20H17BrN4O2 B11440722 Ethyl 7-(4-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(4-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11440722
M. Wt: 425.3 g/mol
InChI Key: HSROTLGXWSLQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(4-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (hereafter referred to as the target compound) belongs to the azoloazine family, a class of heterocyclic compounds known for diverse pharmacological activities. Its structure comprises a triazolo[1,5-a]pyrimidine core substituted with a 4-bromophenyl group at position 7, a phenyl group at position 5, and an ethyl carboxylate at position 4. This compound’s biological relevance is inferred from structural analogues with reported activities such as enzyme inhibition, antiviral effects, and anti-inflammatory properties .

This article compares the target compound with structurally similar derivatives, focusing on substituent effects, synthesis methods, physicochemical properties, and biological activities.

Properties

Molecular Formula

C20H17BrN4O2

Molecular Weight

425.3 g/mol

IUPAC Name

ethyl 7-(4-bromophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H17BrN4O2/c1-2-27-19(26)16-17(13-6-4-3-5-7-13)24-20-22-12-23-25(20)18(16)14-8-10-15(21)11-9-14/h3-12,18H,2H2,1H3,(H,22,23,24)

InChI Key

HSROTLGXWSLQHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 7-(4-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazolopyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2.1. Functional Group Transformations

  • Hydrolysis : The ester group (ethyl carboxylate) can undergo hydrolysis to yield carboxylic acids under basic or acidic conditions.

  • Substitution Reactions : The bromine atom in the 4-bromophenyl substituent may participate in nucleophilic aromatic substitution, though steric hindrance and electronic effects of the fused ring system may modulate reactivity.

2.2. Biological Target Interactions

Related triazolopyrimidine derivatives exhibit:

  • Enzyme inhibition : Interactions with kinases or G-protein coupled receptors via hydrogen bonding and π–π stacking.

  • Anticancer activity : Inhibition of cell proliferation in A549 (lung cancer) and HepG2 (liver cancer) cell lines.

Analytical Characterization

TechniqueKey Observations
IR Spectroscopy Absorption bands for carbonyl (C=O), C=N, and aromatic C-H stretching
NMR Spectroscopy Peaks corresponding to ethyl ester protons, aromatic protons, and heterocyclic NH groups
Mass Spectrometry Molecular ion peak at m/z ≈ 363.80 (calculated from molecular formula)

Comparison of Reaction Protocols

ProtocolAdvantagesLimitations
TMDP-catalyzed Eco-friendly, high yield (88–96%), water-ethanol solvent Limited to specific triazole derivatives
Microwave-assisted Reduced reaction time (e.g., 3 h vs. longer reflux) Risk of decomposition for coumarin derivatives
Acidic Conditions Effective for hybrid systems (e.g., coumarin-triazolo-pyrimidines) Requires precise pH control

This compound exemplifies the versatility of triazolopyrimidine derivatives in organic synthesis and drug discovery, with ongoing research optimizing reaction conditions and exploring biological applications.

Scientific Research Applications

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of triazolo-pyrimidine derivatives. Ethyl 7-(4-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits notable activity against various bacterial strains. The compound's effectiveness is attributed to its ability to interfere with microbial enzyme systems . In vitro tests have demonstrated that this compound can inhibit the growth of resistant strains of bacteria.

Anti-inflammatory Effects

Research has indicated that derivatives of triazolo-pyrimidines may possess anti-inflammatory properties. This compound has been evaluated for its potential as an analgesic and anti-inflammatory agent. In vivo studies showed that this compound could reduce inflammation markers in animal models .

Fluorescent Materials

The unique structural features of this compound make it a candidate for developing fluorescent materials. Its derivatives have been explored for applications in optical devices due to their fluorescence properties . The ability to modify the electronic properties through substitution allows for tailored materials suitable for specific optical applications.

Case Study 1: Antimicrobial Testing

In a comprehensive study published in a peer-reviewed journal, this compound was tested against a panel of bacterial pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The compound's mechanism was proposed to involve disruption of cell wall synthesis .

Case Study 2: Anti-inflammatory Research

Another study focused on evaluating the anti-inflammatory effects of the compound in a rat model of arthritis. The treated group showed a marked decrease in paw swelling compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .

Comparison with Similar Compounds

Substituent Effects on the Triazolo-Pyrimidine Core

The triazolo-pyrimidine scaffold is highly tunable, with substituents at positions 5, 6, and 7 significantly influencing bioactivity and physicochemical properties. Key analogues include:

Compound Name Substituents (Position 5/7) Core Heterocycle Biological Activity/Notes Reference
Ethyl 7-(4-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-phenyl, 7-(4-bromophenyl) Triazolo[1,5-a]pyrimidine Potential antiviral/anti-inflammatory (inferred from analogues)
Ethyl 7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7-(4-chlorophenyl) Triazolo[1,5-a]pyrimidine Antibacterial/antiglycating activity
Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 5-methyl, 7-(4-morpholinophenyl) Tetrazolo[1,5-a]pyrimidine Late sodium channel blocker
Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine 7-(4-methoxyphenyl) Triazolo[1,5-a]pyrimidine Glucokinase activator, DPP-4 inhibitor
Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7-phenyl Triazolo[1,5-a]pyrimidine Base structure for SAR studies

Key Observations :

  • Heterocycle Variation : Replacement of triazolo with tetrazolo (e.g., ) alters hydrogen-bonding capacity and bioactivity. For instance, tetrazolo derivatives exhibit hepatitis B virus inhibition .
  • Polar Substituents (e.g., morpholinophenyl): Increase solubility and modulate target specificity (e.g., sodium channel blockade) .

Physicochemical Properties

Substituents critically influence physical properties:

Compound Molecular Weight Melting Point Solubility (Water) Thermal Stability Reference
Target Compound 427.3 g/mol ~180–200°C* Low High
Ethyl 7-(4-chlorophenyl)-derivative 304.7 g/mol ~170–175°C Moderate Moderate
Ethyl 7-(2,4-dimethoxyphenyl)-derivative 406.4 g/mol ~150–160°C High Moderate

Notes:

  • Bromine’s steric bulk in the target compound likely raises the melting point compared to chloro or methoxy derivatives .
  • Methoxy groups enhance water solubility due to hydrogen-bonding capacity .

Biological Activity

Ethyl 7-(4-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that falls within the class of triazolopyrimidines, known for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a triazole ring fused to a pyrimidine structure, with notable substituents including a bromophenyl group. The molecular formula can be represented as C18H16BrN5O2C_{18}H_{16}BrN_5O_2. Its structure enables interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Triazolopyrimidine derivatives have been extensively studied for their pharmacological properties. The following table summarizes the key biological activities associated with this compound:

Activity Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines.
Antimicrobial Demonstrates activity against a range of bacterial and fungal pathogens.
Antitubercular Shows potential in inhibiting Mycobacterium tuberculosis growth.
CB2 Cannabinoid Agonist Acts on cannabinoid receptors, influencing pain and inflammation pathways.
Adenosine Antagonist Modulates adenosine receptors, impacting neurotransmission and immune responses.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Target Interaction : The compound is known to bind to various enzymes and receptors involved in cellular signaling pathways.
  • Biochemical Pathways : It may influence multiple pathways including apoptosis in cancer cells and immune modulation through cannabinoid receptor activation.

Case Studies

  • Anticancer Activity :
    A study demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis via caspase activation.
  • Antimicrobial Efficacy :
    In vitro assays indicated that this compound had notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anti-tubercular Properties :
    The compound was evaluated for its ability to inhibit the growth of Mycobacterium tuberculosis. Results showed promising activity with MIC values significantly lower than those of conventional treatments.

Q & A

Q. What are the standard synthetic protocols for this compound, and how do reaction conditions influence yield?

The compound is typically synthesized via multicomponent reactions. A widely used method involves:

  • Catalyst : 4,4'-Trimethylenedipiperidine (TMDP), which acts as a dual solvent-catalyst. TMDP offers advantages such as low toxicity, recyclability, and high thermal stability .
  • Solvent Systems : Reactions can be conducted in ethanol/water (1:1 v/v) under reflux or in molten TMDP at 65°C. The molten-state method avoids volatile solvents and achieves yields >90% .
  • Substrates : Aromatic aldehydes (e.g., 4-bromobenzaldehyde), β-keto esters (e.g., ethyl cyanoacetate), and heterocyclic amines (e.g., 3-amino-1,2,4-triazole) .

Key optimization steps :

  • Monitor reaction progress via TLC.
  • Purify via recrystallization from ethanol .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and substituent positions. For example, the NH proton in the triazole ring appears as a singlet near δ 10.89 ppm .
  • X-ray crystallography : Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) resolves bond lengths, angles, and hydrogen-bonding networks. The tetrahydropyrimidine ring adopts a flattened envelope conformation (Cremer-Pople parameters: Q = 0.125 Å, θ = 109.7°) .
  • Hydrogen-bond geometry : Critical for stabilizing crystal packing (e.g., N–H⋯N interactions with D = 3.0 Å, θ = 160°) .

Advanced Research Questions

Q. How can solvent systems and catalysts be optimized to enhance reaction efficiency and sustainability?

  • Solvent selection : Ethanol/water mixtures reduce environmental impact compared to benzene or DMF. A 1:1 v/v ratio balances solubility and reaction rate .
  • Catalyst recycling : TMDP can be recovered post-reaction via evaporation and reused for ≥5 cycles without activity loss .
  • Molten-state synthesis : Eliminates solvent entirely, reducing waste and energy use. Maintain 65°C to keep TMDP liquid .

Data-driven example :

ConditionYield (%)Purity (%)
Ethanol/water9298
Molten TMDP9599
Data from multi-run experiments .

Q. How are crystallographic data discrepancies resolved, particularly in hydrogen-bonding networks?

  • Refinement protocols : Use SHELXL97 for iterative model adjustment. Freely refine N–H bond lengths (e.g., 0.83 Å ± 0.02) before applying riding models for C–H bonds .
  • Validation tools : Check Rint values (<0.065) and residual electron density (Δρ < ±0.8 eÅ<sup>−3</sup>) to ensure data quality .
  • Symmetry considerations : Intermolecular interactions (e.g., π⋯π stacking with centroid distances of 3.63–3.88 Å) may require symmetry code adjustments .

Q. What strategies address contradictions in biological activity predictions for this scaffold?

  • Docking studies : Use the tetrazolo[1,5-a]pyrimidine core as a pharmacophore. Target enzymes like human neutrophil elastase (PDB: 1H1B) or sodium channels .
  • SAR analysis : Introduce electron-withdrawing groups (e.g., -CF3) at C5 to enhance binding. The 4-bromophenyl group at C7 improves lipophilicity (logP ≈ 2.8) .
  • In vitro assays : Test HBV surface antigen inhibition at 10 µM concentrations, using cell viability controls (e.g., MTT assay) .

Methodological Tables

Table 1. Key Crystallographic Parameters

ParameterValue
Space groupP21/c
a, b, c (Å)18.773, 10.472, 7.870
β (°)92.27
V (Å<sup>3</sup>)1545.9
Rint0.065
Δρmax/Δρmin (eÅ<sup>−3</sup>)0.43 / -0.82

Table 2. Synthetic Yield Comparison

MethodCatalystYield (%)
Ethanol/water refluxTMDP92
Molten TMDPTMDP95
Piperidine (traditional)Piperidine85

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.